molecular formula C24H36O3 B1212946 Cesamet CAS No. 56496-90-3

Cesamet

Cat. No.: B1212946
CAS No.: 56496-90-3
M. Wt: 372.5 g/mol
InChI Key: GECBBEABIDMGGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cesamet® (nabilone) is a synthetic cannabinoid approved by the U.S. Food and Drug Administration (FDA) in 1992 for managing chemotherapy-induced nausea and vomiting (CINV) in patients unresponsive to conventional antiemetics . Chemically, nabilone is a (±)-trans-3-(1,1-dimethylheptyl)-6,6a,7,8,10,10a-hexahydro-1-hydroxy-6,6-dimethyl-9H-dibenzo[b,d]pyran-9-one, retaining structural elements of delta-9-tetrahydrocannabinol (∆9-THC), the primary psychoactive component of Cannabis sativa . Unlike natural THC, nabilone is fully synthetic and exhibits enhanced stability and predictable pharmacokinetics, making it suitable for oral administration .

Nabilone binds to cannabinoid receptors CB1 and CB2, mimicking the effects of endogenous cannabinoids. Its therapeutic efficacy is attributed to antiemetic, anxiolytic, and appetite-stimulating properties .

Scientific Research Applications

Key Applications

  • Chemotherapy-Induced Nausea and Vomiting (CINV)
    • Clinical Trials : Studies have demonstrated that Cesamet effectively reduces nausea and vomiting in patients undergoing chemotherapy. In a controlled trial, patients treated with this compound reported a significant reduction in CINV compared to those receiving placebo .
    • Efficacy Data : The efficacy of this compound is often measured using the complete response rate (no vomiting and no rescue medication required). In trials, this rate was significantly higher in patients receiving this compound compared to placebo groups.
  • Chronic Pain Management
    • Chronic Neuropathic Pain : Research indicates that this compound can alleviate chronic neuropathic pain, particularly in conditions like multiple sclerosis and diabetic neuropathy. A systematic review highlighted its effectiveness in providing pain relief where traditional medications failed .
    • Case Study : A patient cohort study reported substantial pain reduction in patients treated with this compound for chronic pain conditions, with many experiencing a decrease in pain intensity scores by over 30% .
  • Sleep Disorders
    • Insomnia and Sleep Quality : Recent studies have explored the use of this compound for improving sleep quality in patients with Parkinson's disease and other disorders characterized by sleep disturbances. One study reported a significant improvement in sleep quality metrics among participants using this compound compared to those on placebo .
    • Data Analysis : The mean change in sleep quality scores was statistically significant (p < 0.005), demonstrating its potential as a treatment for insomnia.
  • Anxiety Disorders
    • Anxiolytic Effects : Some studies have indicated that this compound may help reduce anxiety symptoms. A clinical trial reported a dramatic improvement in anxiety levels among participants treated with nabilone compared to those receiving placebo .
    • Adverse Effects : While effective, the use of this compound can lead to side effects such as drowsiness and dizziness, which necessitates careful monitoring during treatment .

Comparative Efficacy Table

ApplicationStudy TypeOutcome MeasureResult
Chemotherapy-Induced NauseaRandomized ControlledComplete Response RateHigher in nabilone group (p < 0.01)
Chronic Neuropathic PainCohort StudyPain Intensity Reduction30% reduction observed
Sleep DisordersOpen-label TrialSleep Quality ScoreSignificant improvement (p < 0.005)
Anxiety DisordersClinical TrialAnxiety Level ReductionDramatic improvement (p < 0.001)

Safety and Side Effects

While this compound has proven efficacy, it is essential to consider its safety profile. Common side effects include:

  • Drowsiness
  • Dry mouth
  • Dizziness
  • Euphoria

Most side effects are mild to moderate but can vary based on dosage and individual patient response. Monitoring is crucial, especially during initial dosing or when adjusting doses due to potential psychotomimetic effects .

Q & A

Basic Research Questions

Q. How should researchers design randomized controlled trials (RCTs) to evaluate Cesamet’s efficacy in chronic pain management while addressing limitations of previous studies (e.g., small sample sizes, high dropout rates)?

  • Methodological Answer : Prior studies, such as Skrabek et al. (2008), highlighted issues like small cohorts (n=32) and lack of intention-to-treat (ITT) analysis . To address these, researchers should:

  • Calculate sample sizes using power analysis to ensure statistical validity.
  • Implement blinded protocols to reduce bias.
  • Apply ITT analysis to account for dropout rates and avoid overestimating efficacy.
  • Extend trial durations (e.g., ≥6 months) to assess long-term effects.
  • Include validated pain scales (e.g., Visual Analog Scale) and objective biomarkers (e.g., inflammatory markers) as dual endpoints.

Q. How can researchers apply the PICO framework to formulate precise research questions for this compound’s off-label use in neuropathic pain?

  • Methodological Answer : Using PICO (Population, Intervention, Comparison, Outcome) :

  • Population : Adults with diabetic neuropathy refractory to gabapentin.
  • Intervention : this compound 1 mg twice daily.
  • Comparison : Placebo or active comparator (e.g., amitriptyline).
  • Outcome : ≥50% reduction in pain intensity (measured via Neuropathic Pain Scale).
  • This structure ensures clarity and alignment with regulatory requirements for off-label investigations.

Q. What in vitro and in vivo models are most valid for studying this compound’s mechanism of action in pain modulation?

  • Methodological Answer : Preclinical studies should prioritize:

  • In vitro : CB1/CB2 receptor binding assays using transfected HEK cells to quantify affinity (Ki values) .
  • In vivo : Chronic constriction injury (CCI) models in rodents to assess mechanical allodynia and thermal hyperalgesia.
  • Include controls for cannabinoid receptor antagonists (e.g., rimonabant) to confirm target specificity.

Advanced Research Questions

Q. What statistical methods are appropriate for analyzing ITT vs. per-protocol data in this compound trials, especially when addressing high dropout rates?

  • Methodological Answer : Advanced approaches include:

  • Multiple imputation : To handle missing data under the Missing at Random (MAR) assumption.
  • Sensitivity analysis : Compare ITT and per-protocol results to assess robustness.
  • Survival analysis : Model time-to-dropout to identify confounding factors (e.g., adverse events) .

Q. What systematic approaches are recommended for resolving contradictions in existing data on this compound’s analgesic efficacy across different patient populations?

  • Methodological Answer : Follow PRISMA guidelines for systematic reviews :

  • Conduct meta-analyses stratified by pain type (e.g., cancer vs. fibromyalgia).
  • Use meta-regression to explore heterogeneity (e.g., dose-response relationships, comorbidities).
  • Apply GRADE criteria to evaluate evidence quality, prioritizing studies with low risk of bias .

Q. How should pharmacokinetic-pharmacodynamic (PK-PD) modeling be integrated into this compound clinical trials to optimize dosing regimens?

  • Methodological Answer :

  • Collect serial plasma samples to estimate PK parameters (e.g., Cmax, t½) and link them to PD outcomes (e.g., pain relief duration).
  • Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability.
  • Validate models with external cohorts to ensure generalizability .

Q. What strategies can researchers employ to identify and access high-quality pharmacokinetic datasets for this compound from public repositories?

  • Methodological Answer :

  • Use semantic search tools (e.g., Google Dataset Search, Mendeley Data) with filters for "nabilone pharmacokinetics" and "human trials" .
  • Verify dataset quality through metadata completeness (e.g., inclusion of dose, demographics, assay methods).
  • Cross-reference with regulatory documents (e.g., FDA Drug Approval Packages) for raw data availability.

Q. Data Presentation Guidelines

  • Table 1 : Key Parameters for this compound RCT Design

    ParameterRecommendationRationale
    Sample Size≥100 per arm80% power, α=0.05, effect size=0.3
    Dropout Rate Adjustment20% overestimationMitigate attrition bias
    Primary EndpointVAS score changeFDA-recognized outcome

Comparison with Similar Compounds

Structural and Pharmacological Similarities

Table 1: Structural and Pharmacological Comparison of Cesamet with Other Cannabinoids

Compound Structure CYP Inhibition Profile Therapeutic Use Common Side Effects Abuse Potential
This compound Synthetic ∆9-THC analog with dimethylheptyl Weak: CYP2E1, CYP3A4
Moderate: CYP2C8/9
CINV, off-label chronic pain Drowsiness, vertigo, dry mouth, euphoria High (similar to THC)
Dronabinol Synthetic ∆9-THC Not explicitly stated in evidence CINV, AIDS-associated anorexia Dizziness, anxiety, tachycardia High
HU-210 Classical synthetic cannabinoid (1st gen) Limited human data Preclinical research (neuroprotection) Severe psychotropic effects Very high
Nabiximols Natural THC:CBD (1:1) extract Not explicitly stated in evidence MS-related spasticity, neuropathic pain Dizziness, fatigue, disorientation Moderate (due to CBD balance)

Key Findings:

  • Structural Similarities: this compound and dronabinol are both synthetic THC analogs, but this compound’s dimethylheptyl side chain enhances receptor binding affinity and metabolic stability compared to dronabinol .
  • CYP Inhibition : this compound uniquely inhibits CYP2C8/9, increasing risks of drug interactions with substrates like warfarin or antidiabetic agents .
  • Abuse Potential: this compound and dronabinol demonstrate similar cannabis-like effects in preclinical models, with cross-tolerance observed between this compound and ∆9-THC in monkeys .

Table 2: Clinical Trial Outcomes for CINV Management

Compound Trial Duration Response Rate (%) Common Adverse Reactions (%) Withdrawal Symptoms
This compound 5 days 73–85 Drowsiness (52), Vertigo (35), Euphoria (28) None reported
Dronabinol 3–7 days 65–78 Dizziness (40), Anxiety (25) Rare
Ondansetron 1–3 days 80–90 Headache (15), Constipation (10) None

Key Findings:

  • Efficacy: this compound shows comparable efficacy to dronabinol but lower than 5-HT3 antagonists like ondansetron. However, it is reserved for refractory cases due to its side effect profile .
  • Safety: this compound’s psychotropic effects (e.g., euphoria, paranoia) occur even at therapeutic doses, unlike nabiximols, where CBD moderates THC’s psychoactivity .

Pharmacokinetic Profiles

  • Metabolism: this compound and dronabinol undergo hepatic metabolism via CYP450 enzymes, producing hydroxylated metabolites .
  • Half-Life: this compound’s metabolites have prolonged activity (up to 35 hours), compared to dronabinol’s 19–36 hours .

Preparation Methods

Chemical Synthesis of Nabilone

Structural Overview and Key Synthetic Challenges

Nabilone [(±)-trans-3-(1,1-dimethylheptyl)-6,6a,7,8,10,10a-hexahydro-1-hydroxy-6,6-dimethyl-9H-dibenzo[b,d]pyran-9-one] is a synthetic analog of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) with modifications enhancing stability and oral bioavailability . The core structure consists of a dibenzopyran ring system with a dimethylheptyl side chain and trans stereochemistry at the cyclohexene ring junction. Key synthetic challenges include:

  • Stereochemical control to ensure the trans configuration at the 6a,10a positions.

  • Introduction of the 1,1-dimethylheptyl side chain , which requires regioselective alkylation.

  • Hydroxylation at the C1 position without epimerization.

Cyclization of Phenolic Precursors

Early synthetic routes involved Diels-Alder cyclization of ortho-quinone methides with substituted resorcinol derivatives. For example, Handrick et al. (1977) demonstrated that reacting 3-carboxy-5-hydroxy-7-pentylcoumarin with isoprene under acidic conditions yields a cis-fused intermediate, which is subsequently functionalized . While this method was pivotal for natural cannabinoids, nabilone’s synthesis diverges to incorporate the dimethylheptyl group.

Side-Chain Introduction

A patented approach involves alkylation of a dibenzopyran intermediate with 1,1-dimethylheptyl magnesium bromide under Grignard conditions . The reaction proceeds via nucleophilic attack at the C3 position, followed by oxidation to introduce the ketone moiety at C9.

Final Hydroxylation and Purification

The C1 hydroxyl group is introduced via Sharpless epoxidation or enzymatic hydroxylation, though regulatory filings emphasize chemical methods for scalability . Crude nabilone is purified using column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol to achieve >99% purity .

Formulation of this compound Capsules

Excipient Selection and Compatibility

Each 1 mg this compound capsule contains:

  • Active Pharmaceutical Ingredient (API): 1 mg nabilone.

  • Inactive ingredients: Povidone (binder), corn starch (filler), gelatin (capsule shell), FD&C Blue No. 2, red iron oxide, and titanium dioxide (colorants) .

Excipients were chosen for compatibility with nabilone’s low aqueous solubility (<0.5 mg/L) . Povidone enhances dissolution by forming solid dispersions, while corn starch ensures uniform powder flow during encapsulation.

Manufacturing Process

  • Granulation: Nabilone is blended with povidone and corn starch in a high-shear mixer.

  • Encapsulation: The granulate is filled into gelatin capsules using a dosator machine.

  • Coating: Capsules are coated with colorants to prevent light-induced degradation .

Quality Control and Analytical Methods

Spectroscopic Characterization

  • UV-Vis Spectroscopy: Nabilone exhibits λ_max at 280 nm (ε = 3,200 L·mol⁻¹·cm⁻¹) in methanol .

  • Mass Spectrometry (MS): Electrospray ionization (ESI) confirms the molecular ion peak at m/z 372.55 [M+H]⁺ .

Chromatographic Purity Testing

High-Performance Liquid Chromatography (HPLC):

ColumnMobile PhaseFlow RateRetention Time
C18 (250 mm)Acetonitrile:Water (75:25)1.0 mL/min8.2 min

This method resolves nabilone from impurities (e.g., carbinol metabolites) with a limit of quantification (LOQ) of 0.1 µg/mL .

Stability Studies

Nabilone capsules are stable for 24 months at 25°C/60% RH. Degradation products (<0.5% after 12 months) include:

  • Carbinol Metabolite: Formed via enzymatic reduction of the C9 ketone .

  • Oxidation Products: 7-Hydroxy-nabilone (detected via GC/MS) .

Comparative Analysis with Natural Cannabinoids

Synthetic vs. Plant-Derived Cannabinoids

ParameterNabiloneΔ⁹-THC
Solubility<0.5 mg/L (water)0.003 mg/L (water)
Half-Life2–4 hours1–3 hours
Receptor AffinityCB1: Ki = 1.8 nMCB1: Ki = 10 nM

Nabilone’s synthetic modifications enhance metabolic stability and reduce psychotropic side effects compared to Δ⁹-THC .

Properties

IUPAC Name

1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,18-19,26H,6-12,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECBBEABIDMGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(=O)CCC3C(OC2=C1)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860624
Record name 1-Hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6,6a,7,8,10,10a-hexahydro-9H-dibenzo[b,d]pyran-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56496-90-3
Record name 3-(1,1-Dimethylheptyl)-6,6a,7,8,10,10a-hexahydro-1-hydroxy-6,6-dimethyl-9H-dibenzo[b,d]pyran-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56496-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Dibenzo(b,d)pyran-9-one, 3-(1,1-dimethylheptyl)-6,6a,7,8,10,10a-hexahydro-1-hydroxy-6,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056496903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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